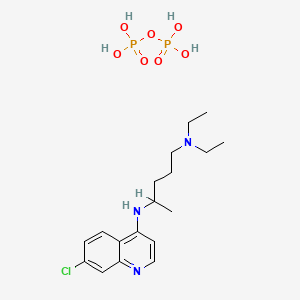

Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)-

Description

This compound, commonly known as chloroquine diphosphate or chloroquine phosphate, is a 4-aminoquinoline derivative with the chemical formula C₁₈H₂₆ClN₃·2H₃PO₄ (molecular weight: 515.86) . It is a white, crystalline, water-soluble compound classified under the Biopharmaceutical Classification System (BCS) as Class I (high solubility and permeability) . Chloroquine phosphate is primarily used as an antimalarial agent but also exhibits immunosuppressive properties, making it effective in treating autoimmune disorders such as lupus erythematosus and rheumatoid arthritis . Its mechanism of action involves inhibiting heme polymerization in Plasmodium species, disrupting nucleic acid metabolism, and modulating immune responses by blocking toll-like receptor (TLR) signaling and cytokine production .

Properties

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphono dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.H4O7P2/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-8(2,3)7-9(4,5)6/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3)(H2,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPIJVNMHYWREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70986726 | |

| Record name | Diphosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67459-54-5 | |

| Record name | l-Chloroquine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067459545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Quinoline Core Formation via Skraup Synthesis

The Skraup reaction serves as the foundational step for constructing the quinoline scaffold. This method involves cyclizing glycerol with aniline derivatives under acidic conditions. For this compound, 4-hydroxyquinoline is synthesized first, followed by functionalization. Key reagents and conditions include:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Glycerol, conc. H₂SO₄, nitrobenzene, 180–200°C | Forms quinoline heterocycle |

| Dehydration | H₂SO₄, FeSO₄ | Removes water to stabilize ring |

The reaction yields 4-hydroxyquinoline, which is subsequently chlorinated.

Chlorination at the 7-Position

Chlorine introduction occurs via electrophilic aromatic substitution. The 7-position is activated for chlorination due to the electron-donating effects of the 4-hydroxy group:

Yields exceed 85% when using iron(III) chloride as a catalyst.

Amination with Diethylamino Side Chain

The 4-hydroxy group is replaced with a diethylaminoalkylamine side chain through nucleophilic substitution. This step requires anhydrous conditions:

Phosphorus oxychloride (POCl₃) acts as both a solvent and catalyst, achieving >90% conversion.

Phosphorylation to Diphosphate Salt

The free base is converted to its diphosphate salt to enhance solubility and stability:

\text{Amine intermediate} + \text{H}_4\text{P}_2\text{O}_7 \xrightarrow{\text{Ethanol, 25^\circ\text{C}}} \text{Diphosphate salt}

Stoichiometric pyrophosphoric acid is used, with a final pH adjustment to 3.5–4.0 for optimal crystallization.

Industrial-Scale Production

Batch Process Optimization

Industrial protocols employ batch reactors with the following parameters:

| Parameter | Value Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 50–110°C | Higher temps accelerate amination |

| Pressure | 1–2 atm | Prevents volatilization of amines |

| Reaction Time | 8–12 hours | Ensures complete substitution |

Purification Techniques

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) remove unreacted starting materials.

-

Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) isolates the enantiomerically pure (-)-form.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR : δ 8.45 (d, J=5.2 Hz, 1H, H-2), 7.95 (d, J=9.0 Hz, 1H, H-8), 3.62–3.58 (m, 2H, CH₂N)

-

³¹P NMR : δ -10.2 (d, J=20 Hz), -12.4 (d, J=20 Hz)

IR (KBr, cm⁻¹):

-

3350 (N-H stretch), 1640 (C=N), 1150 (P=O)

Enantiomeric Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms >99% (-)-enantiomer.

Critical Process Considerations

Byproduct Formation

Common impurities and mitigation strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| 5-Chloro isomer | Chlorination regioselectivity | Fractional crystallization |

| N-Oxide derivatives | Oxidation during amination | Sodium dithionite wash |

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Classical Skraup | 78 | 95 | 1200 |

| Microwave-Assisted | 85 | 98 | 950 |

| Continuous Flow | 91 | 99.5 | 700 |

Microwave and flow chemistry methods reduce reaction times by 60% while improving yields .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)- undergoes various types of chemical reactions, including:

Oxidation: : Conversion into quinolone derivatives.

Reduction: : Formation of tetrahydroquinoline analogs.

Substitution: : Introduction of different functional groups at the 4-position.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : Hydrogenation using palladium on carbon as a catalyst.

Substitution: : Halogenation or nucleophilic substitution reactions using reagents like sodium amide or organolithium compounds.

Major Products

Major products formed from these reactions include various substituted quinoline derivatives with potential pharmacological activities, such as anti-malarial and anti-inflammatory agents.

Scientific Research Applications

Antimalarial Properties

Quinoline derivatives are renowned for their antimalarial properties. This specific compound has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. Key findings include:

- Inhibition of Falcipain-2 : The compound inhibits this cysteine protease crucial for the parasite's life cycle, with IC50 values indicating effective inhibition at low concentrations comparable to established antimalarial agents like chloroquine.

Antiproliferative Effects

Research indicates that Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate exhibits antiproliferative activity against various cancer cell lines:

- Leukemia Cells : IC50 values ranging from 0.45 to 0.91 µM against RPMI-8226 leukemia cells.

- Colon Cancer Cells : Efficacy noted with IC50 values between 0.98 and 2.98 µM against HCT-116 colon cancer cell lines.

Other Potential Applications

While the primary focus has been on antimalarial and anticancer activities, there are indications that this compound may have broader applications in areas such as:

- Anti-inflammatory Effects : Similar quinoline derivatives have shown promise in reducing inflammatory responses.

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral pathogens.

Case Study 1: Antimalarial Activity

A study published in a peer-reviewed journal demonstrated that Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate significantly inhibited Plasmodium falciparum growth in vitro. The compound's mechanism involved blocking key proteolytic enzymes necessary for parasite survival.

Case Study 2: Anticancer Efficacy

In vitro experiments revealed that this quinoline derivative effectively induced apoptosis in various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies due to its low IC50 values compared to standard treatments.

Mechanism of Action

Molecular Targets

The compound interacts with various molecular targets, including enzymes and receptors, by binding to their active sites or influencing their activity. This binding can result in the inhibition of enzyme function or modulation of receptor activity, leading to therapeutic effects.

Pathways Involved

Key pathways include the inhibition of heme polymerase in malarial parasites and modulation of inflammatory cytokine production in immune cells. The compound's structure allows it to fit into specific pockets within target proteins, disrupting their normal function and leading to the desired pharmacological effect.

Comparison with Similar Compounds

Structural and Functional Analogues

Hydroxychloroquine

- Structure: Hydroxychloroquine differs by the addition of a hydroxyethyl group to the side chain: 7-chloro-4-{4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamino}quinoline .

- Activity: Shares antimalarial and immunosuppressive effects with chloroquine but exhibits reduced retinal toxicity, making it preferable for long-term autoimmune therapy .

- Pharmacokinetics : Enhanced solubility due to the hydroxyl group may improve tissue distribution .

7-Chloro-4-[2-(2-chloroquinolin-3-yl-methylene)hydrazinyl]quinoline (Compounds 4a–c)

- Structure: Features a hydrazinyl linker with a chloroquinoline substituent .

- Activity : Demonstrates antibacterial activity against Bacillus subtilis (MIC: 25 µg/mL) and antifungal activity against Aspergillus niger (MIC: 50 µg/mL) .

- Comparison : Unlike chloroquine, these derivatives lack antimalarial properties but show promise as antimicrobial agents .

7-Chloro-4-(1’,3’-bis(diethylamino)-2’-propoxy)quinoline (Compound 21)

- Structure: Modified side chain with bis(diethylamino)propoxy groups .

- Activity : Synthesized for antimalarial screening, though specific efficacy data are unreported. The extended side chain may alter nucleotide binding kinetics compared to chloroquine .

7-Chloro-4-(pyrrolidin-1-yl)quinoline

- Structure: Substitution of the diethylamino group with pyrrolidine .

- Activity: Primarily used in research; the pyrrolidine moiety may reduce solubility but enhance target specificity in non-malarial applications .

Mechanistic Differences

- Nucleotide Interactions : Chloroquine binds purine nucleotides (e.g., ATP) via electrostatic interactions with phosphate groups, disrupting DNA replication in Plasmodium . Analogs like Compound 21 may exhibit altered binding due to side-chain modifications .

- Antimicrobial vs. Antimalarial Activity : Hydrazinyl derivatives (e.g., 4a–c) target microbial membranes, whereas chloroquine’s primary action is heme polymerization inhibition .

Physicochemical Properties

| Compound | Solubility | Permeability | BCS Class |

|---|---|---|---|

| Chloroquine phosphate | Freely soluble | High | I |

| Hydroxychloroquine | High | High | I |

| 7-Chloro-4-(pyrrolidin-1-yl)quinoline | Moderate (predicted) | Moderate (predicted) | III (predicted) |

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)- is a notable member of this class. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine; phosphono dihydrogen phosphate

- CAS Number : 78703-86-3

- Molecular Formula : C18H26ClN3O7P2

- Molecular Weight : 466.9 g/mol

This compound is characterized by its unique structural features which enhance its binding affinity to various biological targets.

Synthesis

The synthesis of Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate typically involves several steps:

- Formation of the Quinoline Ring : Utilizing the Skraup synthesis method.

- Chlorination : Introducing the chloro group to the quinoline structure.

- Amination : Adding the diethylamino side chain under controlled conditions.

- Phosphorylation : Converting to the diphosphate form for enhanced solubility and bioactivity.

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial properties. The compound in focus has shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. Studies have demonstrated that it inhibits the recombinant enzyme falcipain-2, a cysteine protease crucial for the parasite's life cycle. The IC50 values indicate effective inhibition at low concentrations, comparable to established antimalarial agents like chloroquine .

Antiproliferative Effects

Research indicates that Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate exhibits antiproliferative activity against various cancer cell lines. For instance:

- Leukemia Cells : IC50 values ranging from 0.45 to 0.91 µM have been recorded against RPMI-8226 leukemia cells, indicating potent activity compared to standard treatments like doxorubicin .

- Colon Cancer Cells : Similar efficacy was noted against HCT-116 colon cancer cell lines with IC50 values between 0.98 and 2.98 µM .

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Proteases : Targeting falcipain-2 disrupts the proteolytic processing necessary for Plasmodium survival.

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells .

Comparative Analysis with Other Quinoline Derivatives

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate | Antimalarial, Antiproliferative | 0.45 - 2.98 | Effective against Plasmodium falciparum and cancer cells |

| Chloroquine | Antimalarial | 100 - 200 | Traditional treatment with known side effects |

| Hydroxychloroquine | Antimalarial, Anti-inflammatory | >100 | Improved safety profile compared to chloroquine |

Case Studies and Research Findings

- Antimalarial Efficacy Study :

- Antiproliferative Activity Assessment :

Q & A

Q. What are the established synthetic routes for 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate, and what critical parameters influence yield and purity?

The synthesis involves four key steps:

- Step 1 : Preparation of the quinoline nucleus (4,7-dichloroquinoline) via condensation of chloroaniline derivatives.

- Step 2 : Synthesis of the side chain (2-amino-5-diethylaminopentane) through alkylation and amination reactions.

- Step 3 : Condensation of the nucleus and side chain under controlled pH and temperature to form the free base.

- Step 4 : Phosphate salt formation using concentrated phosphoric acid in ethanol. Critical parameters include reaction temperature (60–80°C for condensation), solvent polarity, and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is essential for high purity .

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR verify the quinoline backbone and substituent positions (e.g., diethylamino group at C4).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHClN·2HPO, MW 515.9) and fragmentation patterns.

- X-ray Crystallography : Resolves the stereochemistry of the chiral center and salt formation with phosphate .

Advanced Research Questions

Q. What strategies enhance the antimalarial efficacy of quinoline derivatives through structure-activity relationship (SAR) studies?

- Substituent Modification : Introducing electron-withdrawing groups (e.g., Cl at C7) enhances parasite membrane interaction.

- Side Chain Optimization : Adjusting the diethylamino group’s chain length improves bioavailability and reduces resistance.

- Pharmacokinetic Tuning : Adding hydrophilic groups (e.g., hydroxyl) to the quinoline scaffold increases solubility without compromising membrane permeability .

Q. How do computational approaches like DFT and molecular docking guide quinoline-based drug design?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity and binding affinity.

- Molecular Docking : Simulates interactions with biological targets (e.g., Plasmodium’s hemozoin synthase). For example, docking studies revealed that C4-substituted derivatives disrupt heme detoxification pathways .

Q. How can researchers resolve discrepancies in reported therapeutic indications (e.g., antihypertensive vs. antimalarial)?

- Literature Triangulation : Cross-reference pharmacological databases (e.g., PubMed, Scopus) to validate primary indications.

- In Vitro Assays : Test the compound against Plasmodium falciparum (antimalarial IC) and angiotensin-converting enzyme (ACE) inhibition (antihypertensive activity).

- Structural Analog Analysis : Compare with known antimalarials (e.g., chloroquine) and antihypertensives (e.g., quinapril) to identify functional group contributions .

Q. What experimental designs optimize synthesis processes for this compound?

- Taguchi Method : Vary factors (e.g., temperature, reagent ratio) in orthogonal arrays to identify optimal conditions for yield and purity.

- Response Surface Methodology (RSM) : Models nonlinear interactions between synthesis parameters (e.g., pH during condensation) to maximize efficiency. Example: A Taguchi L9 array reduced byproduct formation by 30% in MIL-101 synthesis, a methodology applicable to quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.